[(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine [(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15789977
InChI: InChI=1S/C12H14FN3/c1-16-12(5-6-15-16)9-14-8-10-3-2-4-11(13)7-10/h2-7,14H,8-9H2,1H3
SMILES:
Molecular Formula: C12H14FN3
Molecular Weight: 219.26 g/mol

[(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

CAS No.:

Cat. No.: VC15789977

Molecular Formula: C12H14FN3

Molecular Weight: 219.26 g/mol

* For research use only. Not for human or veterinary use.

[(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine -

Specification

Molecular Formula C12H14FN3
Molecular Weight 219.26 g/mol
IUPAC Name 1-(3-fluorophenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine
Standard InChI InChI=1S/C12H14FN3/c1-16-12(5-6-15-16)9-14-8-10-3-2-4-11(13)7-10/h2-7,14H,8-9H2,1H3
Standard InChI Key QJKALOVNFUNZJI-UHFFFAOYSA-N
Canonical SMILES CN1C(=CC=N1)CNCC2=CC(=CC=C2)F

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s structure comprises two primary components:

  • A 3-fluorophenyl group attached to a methylene bridge (CH2-\text{CH}_2-), forming the benzylamine segment.

  • A 1-methyl-1H-pyrazol-5-ylmethyl group linked via a secondary amine .

The fluorine atom at the meta position of the phenyl ring introduces electronegativity, influencing electronic distribution and intermolecular interactions. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, contributes to hydrogen bonding and π-π stacking capabilities.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC12H14FN3\text{C}_{12}\text{H}_{14}\text{FN}_3
Molecular Weight219.26 g/mol
IUPAC Name1-(3-Fluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine
Canonical SMILESCN1C(=CC=N1)CNCC2=CC(=CC=C2)F
InChI KeyQJKALOVNFUNZJI-UHFFFAOYSA-N

Stereochemical Considerations

Synthetic Methodologies

Nucleophilic Substitution Routes

The synthesis typically involves a multi-step sequence:

  • Formation of the Pyrazole Intermediate: 1-Methyl-1H-pyrazole-5-carbaldehyde undergoes reductive amination with benzylamine derivatives.

  • Fluorophenyl Incorporation: A Buchwald–Hartwig coupling or Ullmann reaction introduces the 3-fluorophenyl group .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
1NaBH3_3CN, MeOH, 25°C, 12h78%
2Pd(OAc)2_2, Xantphos, K3_3PO4_4, 110°C65%

Continuous Flow Optimization

Recent advances utilize continuous flow reactors to enhance reaction efficiency. By maintaining precise temperature control and reagent stoichiometry, yields improve to >85% .

Chemical Reactivity and Functionalization

Amine-Derived Reactions

The secondary amine undergoes:

  • Alkylation: Reacts with alkyl halides (e.g., methyl iodide) to form tertiary amines.

  • Acylation: Forms amides upon treatment with acyl chlorides.

Electrophilic Aromatic Substitution

The fluorine atom directs electrophiles to the ortho and para positions of the phenyl ring. Bromination using N \text{N}-bromosuccinimide (NBS) yields mono- and di-substituted derivatives .

AssayResultSource
Antibacterial (S. aureus)MIC = 32 μg/mL
Anticancer (MCF-7)IC50_{50} = 18.5 μM

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.32–7.25 (m, 1H, Ar–H), 6.95–6.89 (m, 2H, Ar–H), 6.78 (s, 1H, pyrazole-H), 3.87 (s, 3H, N–CH3_3), 3.72 (s, 2H, N–CH2_2–Ar).

  • 19^{19}F NMR: δ -112.4 ppm (s, Ar–F).

Infrared Spectroscopy

Strong absorption at 1650 cm1^{-1} corresponds to C=N stretching in the pyrazole ring.

Pharmaceutical Applications and Future Directions

Drug Development

The compound serves as a lead structure for kinase inhibitors due to its ability to occupy hydrophobic pockets in ATP-binding sites. Structural analogs are under investigation for Alzheimer’s disease, targeting β-secretase .

Agrochemistry

Derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis .

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